molecular formula C9H15F2NO4 B12440830 tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate

tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B12440830
M. Wt: 239.22 g/mol
InChI Key: GXELKBHHHZXPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15F2NO4 and a molecular weight of 239.21 g/mol . This compound is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a pyrrolidine ring, with a tert-butyl ester group at the nitrogen position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with fluorinating agents under controlled conditions. One common method involves the use of tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methanol and the application of specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The hydroxyl groups can participate in hydrogen bonding, further influencing its activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is unique due to the presence of both fluorine atoms and hydroxyl groups on the pyrrolidine ring, which imparts distinct chemical and physical properties. These features make it particularly useful in applications requiring high selectivity and reactivity .

Properties

Molecular Formula

C9H15F2NO4

Molecular Weight

239.22 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C9H15F2NO4/c1-7(2,3)16-6(13)12-4-8(10,11)9(14,15)5-12/h14-15H,4-5H2,1-3H3

InChI Key

GXELKBHHHZXPGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.